3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Mechanism of Action
Target of Action
The primary targets of 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride are HSP90α and HSP90β proteins . These proteins are part of the HSP90 family and play a crucial role in maintaining cellular homeostasis .
Mode of Action
The compound acts as a selective inhibitor of HSP90α and HSP90β . It binds to the N-terminal ATP binding site of these proteins, demonstrating a unique binding mode . This interaction inhibits the kinase activity of the proteins .
Biochemical Pathways
The inhibition of HSP90α and HSP90β affects multiple biochemical pathways. These proteins are involved in the folding and stabilization of many client proteins, including kinases and transcription factors. By inhibiting HSP90, the compound disrupts these processes, leading to the degradation of client proteins .
Result of Action
The result of the compound’s action is the suppression of the activation of downstream signals . This leads to a decrease in the activity of various cellular processes regulated by the client proteins of HSP90 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate hydrazine derivative under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide in the presence of a base such as potassium carbonate.
Amination: The amine group at the 5-position can be introduced through nucleophilic substitution reactions using ammonia or an amine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These include compounds with different substituents on the pyrazole or pyridine rings, such as 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Pyrazolo[4,3-e][1,2,4]triazine Derivatives: These compounds have a similar core structure but with additional nitrogen atoms in the ring system.
Uniqueness
3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propan-2-yl group and amine functionality contribute to its potential as a versatile scaffold in drug design.
Properties
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-5(2)8-7-3-6(10)4-11-9(7)13-12-8;/h3-5H,10H2,1-2H3,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZSIICVRAALLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=NC2=NN1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.